molecular formula C20H22N4O3S B2849646 N-cyclopentyl-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 942004-27-5

N-cyclopentyl-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No. B2849646
CAS RN: 942004-27-5
M. Wt: 398.48
InChI Key: WNYAVYSTYXQODG-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Discovery and Development

This compound, with its quinoline analog structure, is part of a class of molecules that have been extensively studied for their pharmaceutical properties . Quinolines and their derivatives are known for their antibacterial, antifungal, antimalarial, and anticancer activities. The specific structure of this compound suggests it could be a lead compound in the synthesis of new drugs targeting these diseases.

Organic Synthesis

The thiazolo[4,5-d]pyridazinone moiety present in the compound is a scaffold that can be used in the synthesis of various organic molecules. It can serve as a key intermediate in the construction of complex molecules for materials science or further pharmaceutical research .

Catalysis

Due to the presence of multiple reactive sites, this compound could act as a ligand for metal catalysts in organic reactions. Its potential to coordinate with metals can be exploited in catalytic cycles, possibly enhancing the efficiency of reactions such as cross-coupling .

Biological Studies

The methoxyphenyl group in the compound is a common feature in molecules that interact with biological receptors. This suggests that the compound could be used in biological studies to understand receptor-ligand interactions, which are crucial in the design of drugs .

Material Science

The compound’s molecular structure indicates potential applications in material science, particularly in the development of organic semiconductors. Its rigid and planar structure could facilitate charge transport, a desirable property in electronic materials .

Environmental Chemistry

In the context of green chemistry, the cyclopentyl group of the compound could be derived from cyclopentyl methyl ether, an eco-friendly solvent. This implies that the compound could be synthesized using environmentally sustainable practices, reducing the ecological footprint of chemical research .

properties

IUPAC Name

N-cyclopentyl-2-[7-(3-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-12-21-18-19(28-12)17(13-6-5-9-15(10-13)27-2)23-24(20(18)26)11-16(25)22-14-7-3-4-8-14/h5-6,9-10,14H,3-4,7-8,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYAVYSTYXQODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3CCCC3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

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